molecular formula C20H38N2O4S B12840343 N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt

N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt

Cat. No.: B12840343
M. Wt: 402.6 g/mol
InChI Key: QMBCHTMPMCAKAX-IAFXWLLWSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound N-acetyl-S-(2-hydroxypropyl)cysteine dicyclohexylammonium salt adheres to International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. Its systematic name derives from three components:

  • The parent amino acid cysteine , modified at the sulfur atom by a 2-hydroxypropyl group.
  • An acetyl group substituent on the nitrogen atom.
  • A dicyclohexylammonium counterion.

The full IUPAC name is (2R)-2-acetamido-3-(2-hydroxypropylsulfanyl)propanoic acid; N-cyclohexylcyclohexanamine . This reflects:

  • The R -configuration at the chiral cysteine carbon (C2).
  • The substitution pattern at the sulfur atom (C3).
  • The protonation state of the carboxylic acid group, balanced by the dicyclohexylammonium cation.

Molecular Formula and Weight Analysis

The molecular formula is C₁₂H₂₃N · C₈H₁₅NO₄S , corresponding to a dicyclohexylammonium cation paired with the deprotonated mercapturic acid derivative. Key metrics include:

Property Value
Molecular weight 402.59 g/mol
Exact mass 402.2552 Da
Composition C: 59.67%, H: 8.77%, N: 6.96%, O: 15.88%, S: 7.96%

The dicyclohexylammonium cation contributes C₁₂H₂₃N (MW: 181.32 g/mol), while the anion C₈H₁₄NO₄S⁻ accounts for 221.28 g/mol.

Crystallographic Data and Stereochemical Configuration

No single-crystal X-ray diffraction data for this specific salt have been reported. However, structural inferences can be drawn from related compounds:

  • The free acid form (N-acetyl-S-(2-hydroxypropyl)-L-cysteine ) adopts a conformation where the 2-hydroxypropyl group occupies an equatorial position relative to the cysteine backbone.
  • In N-acetyl-L-cysteine polymorphs, hydrogen bonding networks involving S–H⋯O and C–H⋯O interactions stabilize crystal lattices. Analogous interactions likely occur in the dicyclohexylammonium salt, with the ammonium cation participating in ionic and hydrogen bonds with the carboxylate group.

The stereochemical integrity of the cysteine chiral center (C2) is preserved during synthesis, as evidenced by the retention of R -configuration in the final product.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (predicted for free acid):
    • δ 1.25–1.45 (m, cyclohexyl protons).
    • δ 2.05 (s, acetyl CH₃).
    • δ 2.80–3.10 (m, SCH₂ and CH(OH)CH₃).
    • δ 4.50–4.70 (m, cysteine C2-H).
  • ¹³C NMR :
    • 173.5 ppm (COOH), 170.2 ppm (N-acetyl carbonyl), 65.3 ppm (C-OH of hydroxypropyl).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 3270 cm⁻¹ (N–H stretch, amide).
  • 1710 cm⁻¹ (C=O, carboxylic acid).
  • 1650 cm⁻¹ (C=O, acetyl).
  • 1050 cm⁻¹ (C–O, hydroxypropyl).

Mass Spectrometry

  • Positive-ion ESI-MS : Dominant ion at m/z 221.28 ([M−dicyclohexylamine+H]⁺).
  • Fragmentation patterns : Loss of 42 Da (CH₂CO from acetyl) and 60 Da (HOCH₂CH(OH)CH₃ from hydroxypropyl).

Properties

Molecular Formula

C20H38N2O4S

Molecular Weight

402.6 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2-hydroxypropylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)3-14-4-7(8(12)13)9-6(2)11/h11-13H,1-10H2;5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t;5?,7-/m.0/s1

InChI Key

QMBCHTMPMCAKAX-IAFXWLLWSA-N

Isomeric SMILES

CC(CSC[C@@H](C(=O)O)NC(=O)C)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(CSCC(C(=O)O)NC(=O)C)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt involves the acetylation of S-(2-hydroxypropyl)cysteine with acetic anhydride in the presence of a base, followed by the addition of dicyclohexylamine to form the dicyclohexylammonium salt . The reaction conditions typically include a controlled temperature environment and an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring purity through crystallization or chromatography, and adhering to safety and regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Analytical Chemistry

N-Acetyl-S-(2-hydroxypropyl)cysteine dicyclohexylammonium salt serves as a reactive intermediate in organic synthesis and is used as a nucleophilic agent in various chemical reactions. Its ability to form carbon-carbon and carbon-sulfur bonds makes it valuable for synthesizing complex organic molecules. The compound's reactivity allows for the modification of biomolecules, facilitating the development of novel compounds and materials in laboratory settings .

Table 1: Key Applications in Analytical Chemistry

Application AreaDescription
Organic SynthesisActs as a nucleophile for carbon-carbon and carbon-sulfur bond formation.
Biomolecule ModificationEnables the synthesis of modified biomolecules for research purposes.
Mass SpectrometryUsed as an internal standard for quantitative analysis of metabolites.

Toxicology Research

In toxicology, this compound is utilized to study the biotransformation of volatile organic compounds (VOCs) and their potential effects on biological systems. It has been particularly useful in understanding the metabolic pathways of halopropanes and their associated risks, including nephrotoxicity and mutagenicity .

Case Study: Exposure to Halopropanes

A study investigated the metabolic fate of halopropanes using this compound as a biomarker. The research demonstrated how this compound can be used to trace exposure levels in occupational settings, providing insights into the health risks associated with VOC exposure.

Applications in Human Biomonitoring

The compound has been employed in biomonitoring studies to assess human exposure to various toxicants. Its role as a stable isotope-labeled internal standard enhances the precision and accuracy of these studies, allowing researchers to profile human exposure more effectively .

Table 2: Applications in Human Biomonitoring

Application AreaDescription
Biomarker for VOCsServes as a marker for tracking exposure to halopropanes and other VOCs.
Enhanced PrecisionImproves accuracy in biomonitoring studies through stable isotope labeling.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt involves its role as a metabolite in the detoxification of halopropanes. It interacts with enzymes involved in the metabolism of these compounds, facilitating their excretion from the body. The molecular targets include various enzymes in the liver that catalyze the conjugation and subsequent elimination of toxic substances .

Comparison with Similar Compounds

N-Acetyl-S-(3-hydroxypropyl)cysteine Dicyclohexylammonium Salt (3HPMA)

  • CAS : 23127-40-4 (unlabeled form) .
  • Molecular Formula: C₁₂H₂₃N·C₈H₁₅NO₄S (identical to the target compound).
  • Key Difference : Hydroxy group at the 3-position of the propyl chain vs. 2-position in the target compound.
  • Application : Used to study metabolic pathways of propylene oxide and other epoxides .

N-Acetyl-S-(2-cyanoethyl)cysteine Ammonium Salt (CEMA)

  • CAS : 74514-75-3 .
  • Molecular Formula : C₇H₁₁N₂O₃S (ammonium salt).
  • Key Difference: Substitution of the hydroxyl group with a cyano (-CN) group.
  • Application : Biomarker for acrylonitrile exposure, commonly monitored in occupational health studies .

N-Acetyl-S-(3-carboxy-2-propyl)cysteine Disodium Salt (CMEMA)

  • CAS : 1041285-62-4 .
  • Molecular Formula : C₉H₁₂NNa₂O₆S.
  • Key Difference : Introduction of a carboxylic acid (-COOH) group at the 3-position.
  • Application : Investigates oxidative stress markers and renal excretion patterns .

Isotopically Labeled Analogues

N-Acetyl-S-(2-hydroxypropyl)cysteine-d₃ Dicyclohexylammonium Salt

  • CAS : 1356934-59-2 .
  • Molecular Formula : C₂₀H₃₅D₃N₂O₄S.
  • Molecular Weight : 405.61 g/mol (+3 Da due to deuterium labeling).
  • Application : Serves as an internal standard in mass spectrometry for quantifying the unlabeled metabolite in biological matrices .

N-Acetyl-S-(3-hydroxypropyl-d₆)-L-cysteine Dicyclohexylammonium Salt

  • CAS : Unspecified (free acid: 14369-42-7) .
  • Molecular Formula: C₁₂H₂₃N·C₈D₆H₉NO₄S.
  • Molecular Weight : 408.63 g/mol.
  • Application : Tracks metabolic fate of deuterated precursors in pharmacokinetic studies .

Diastereomeric Mixtures

N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt

  • CAS : 33164-70-4 .
  • Molecular Formula: C₁₃H₂₅N·C₉H₁₅NO₄S.
  • Key Difference : Addition of a methyl group at the 1-position of the hydroxypropyl chain.
  • Application : Models stereochemical outcomes of enzymatic reactions involving cysteine conjugates .

Comparative Analysis of Physicochemical Properties

Property Target Compound 3HPMA CEMA CMEMA Isotope-Labeled (d₃)
Molecular Weight 402.59 g/mol 402.59 g/mol 221.27 g/mol 318.23 g/mol 405.61 g/mol
Solubility Limited data Soluble in polar solvents Soluble in water Soluble in aqueous buffers Similar to unlabeled form
Stability Stable at -20°C Stable at room temperature Hygroscopic Sensitive to oxidation Stable under inert conditions
Primary Application Halopropane metabolism Propylene oxide metabolism Acrylonitrile exposure Oxidative stress studies Quantitative bioanalysis

Biological Activity

N-Acetyl-S-(2-hydroxypropyl)cysteine dicyclohexylammonium salt, also known by its CAS number 38130-86-8, is a derivative of cysteine that has garnered attention for its potential biological activities. This compound is particularly noted for its role in detoxification processes and as a biomarker in toxicology studies. This article will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H24N2O3S
  • Molecular Weight : 288.4 g/mol
  • Structure : The compound features a cysteine backbone with an acetyl group and a hydroxypropyl side chain, which contribute to its reactivity and biological properties.

This compound acts primarily through the following mechanisms:

  • Detoxification : It is involved in the mercapturic acid pathway, which is crucial for the detoxification of electrophilic compounds. The compound is formed from the metabolism of 1-bromopropane and similar alkylating agents, facilitating their excretion from the body .
  • Antioxidant Activity : Similar to other cysteine derivatives, it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress, which can play a role in various pathological conditions .

Cytotoxicity and Protective Effects

Research has indicated that N-acetylcysteine (NAC) derivatives, including N-Acetyl-S-(2-hydroxypropyl)cysteine, can mitigate cytotoxicity in various cellular contexts. For example:

  • In studies involving hepatotoxicity induced by drugs like busulfan, NAC has shown protective effects by reducing liver enzyme levels, suggesting a potential role for its derivatives in protecting against drug-induced liver damage .

Case Studies

  • Mercapturic Acid Formation : A study demonstrated that N-Acetyl-S-(2-hydroxypropyl)cysteine was isolated from rat urine after dosing with 1-bromopropane. This indicates its role as a metabolite in detoxification processes .
  • Toxicological Assessments : The compound has been used in studies assessing human exposure to toxicants through urine analysis. It serves as a biomarker for exposure to alkylating agents, providing insights into environmental and occupational health risks .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
DetoxificationFacilitates the excretion of toxic metabolites via mercapturic acid pathway
AntioxidantScavenges free radicals; reduces oxidative stress
CytoprotectionReduces liver enzyme levels in hepatotoxicity models
Biomarker for ExposureUsed to assess exposure to alkylating agents in toxicology studies

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt, and how can purity be optimized during synthesis?

  • Methodology :

  • Step 1 : Start with the precursor S-(2-hydroxypropyl)glutathione. Acetylate using acetic anhydride in a pyridine base under controlled temperatures (5–10°C) to prevent side reactions .
  • Step 2 : Purify the intermediate via column chromatography (e.g., silica gel, eluent: methanol/chloroform).
  • Step 3 : Form the dicyclohexylammonium salt by reacting the purified product with dicyclohexylamine in anhydrous ethanol. Crystallize at low temperatures (4°C) to enhance salt stability .
  • Purity Control : Use HPLC with UV detection (λ = 254 nm) to monitor acetylation efficiency and salt formation. Aim for ≥95% purity by integrating peak areas .

Q. What analytical techniques are most effective for characterizing this compound and distinguishing it from structural analogs?

  • Techniques :

  • LC-MS/MS : Employ electrospray ionization (ESI+) with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile). Monitor the [M+H]+ ion at m/z 408.6 (unlabeled) or 414.6 (deuterated analogs) .
  • NMR : Use 1^1H and 13^13C NMR to confirm the hydroxypropyl side chain (δ 3.5–4.0 ppm for hydroxy protons) and acetyl group (δ 2.0–2.1 ppm) .
  • Chiral Chromatography : Resolve diastereomers using a Chiralpak IC-3 column (hexane/isopropanol, 85:15) to verify stereochemical integrity .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage and experimental conditions (e.g., pH, temperature)?

  • Stability Studies :

  • Thermal Stability : Conduct accelerated degradation tests (40–60°C for 72 hours). Monitor decomposition via HPLC; degradation products include oxidized disulfides (retention time shifts) .
  • pH Sensitivity : At pH < 5, the dicyclohexylammonium counterion may dissociate, reducing solubility. Use buffered solutions (pH 6–8) for biological assays .
  • Long-Term Storage : Store lyophilized powder at –20°C under argon to prevent hygroscopic degradation. Room-temperature storage is feasible for ≤6 months if desiccated .

Q. What are the key considerations when studying its role as a biomarker in oxidative stress or toxicology models?

  • Experimental Design :

  • Biomarker Quantification : In urine or plasma, use isotope-dilution LC-MS/MS with deuterated internal standards (e.g., N-Acetyl-S-(3-hydroxypropyl-d6)-L-cysteine) to correct for matrix effects .
  • Metabolic Pathways : Investigate enzymatic conjugation with glutathione using liver microsomes. Compare kinetics with analogs like N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA) to assess specificity .
  • In Vivo Models : Dose rodents with precursor electrophiles (e.g., acrolein) and track urinary excretion rates. Normalize biomarker levels to creatinine .

Q. How can researchers resolve contradictions in reported data on diastereomer ratios or reactivity?

  • Conflict Resolution :

  • Diastereomer Analysis : Use circular dichroism (CD) or X-ray crystallography to confirm absolute configurations. Commercial standards often report mixtures; validate ratios via 1^1H NMR integration of distinct proton environments (e.g., hydroxypropyl CH2_2 groups) .
  • Reactivity Discrepancies : Replicate reactions under strictly anhydrous conditions (e.g., Schlenk line) to rule out moisture-induced side reactions. Cross-validate oxidation/reduction outcomes with independent methods (e.g., Ellman’s assay for free thiols) .

Q. What strategies are recommended for handling its diastereomeric mixtures in synthetic or analytical workflows?

  • Diastereomer Management :

  • Synthesis : Optimize reaction stereochemistry using chiral catalysts (e.g., L-proline derivatives) or enantiopure starting materials .
  • Purification : Employ counterion-exchange chromatography (e.g., switch to ammonium acetate) to separate diastereomers.
  • Application-Specific Use : For biological studies, characterize each diastereomer’s activity separately. In metabolic studies, assume equimolar reactivity unless proven otherwise .

Data Contradiction Analysis

  • Case Example : Conflicting reports on oxidative stability.
    • Resolution :

Compare oxidation conditions (e.g., H2_2O2_2 concentration, metal ion catalysts).

Use radical scavengers (e.g., butylated hydroxytoluene) to test if degradation is radical-mediated .

Validate via high-resolution MS to identify oxidation byproducts (e.g., sulfonic acid derivatives) .

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